molecular formula C19H27FN2O2 B2888185 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide CAS No. 2097892-59-4

3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2888185
CAS No.: 2097892-59-4
M. Wt: 334.435
InChI Key: CSEBWRVLAMJTTJ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a synthetic organic compound that features a fluorinated phenyl group, a piperidine ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with oxirane under basic conditions to introduce the oxolane ring.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be done via a nucleophilic aromatic substitution reaction where a suitable fluorinated benzene derivative is reacted with the piperidine intermediate.

    Amidation Reaction: The final step is the formation of the amide bond. This is typically achieved by reacting the fluorophenyl-piperidine intermediate with a suitable acyl chloride or anhydride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines from the reduction of the amide group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structural features suggest it could interact with various receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating conditions such as neurological disorders, inflammation, or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s fluorophenyl group may enhance its binding affinity and specificity, while the piperidine and oxolane rings could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide: Contains a bromine atom in place of fluorine.

    3-(2-methylphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide: Features a methyl group instead of a halogen.

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and specificity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-4,15,17H,5-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBWRVLAMJTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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